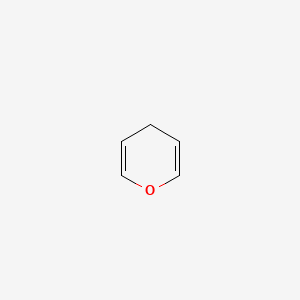

4H-Pyran

説明

Structure

3D Structure

特性

IUPAC Name |

4H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-2-4-6-5-3-1/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUWJENAYHTDQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183095 | |

| Record name | 4H-Pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289-65-6 | |

| Record name | 4H-Pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Pyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Novel 4H-Pyran Derivatives: A Technical Guide

Introduction

The 4H-pyran scaffold is a privileged heterocyclic motif found in a wide array of natural products and biologically active molecules.[1] Derivatives of this compound exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, antitumor, anti-inflammatory, and anticoagulant activities.[2][3] This has led to significant interest in the development of efficient and diverse synthetic methodologies for the construction of novel this compound derivatives, particularly for applications in drug discovery and development. This technical guide provides an in-depth overview of contemporary synthetic strategies for novel this compound derivatives, with a focus on multi-component reactions, diverse catalytic systems, and detailed experimental protocols.

Core Synthetic Strategy: One-Pot Three-Component Reactions

The most prevalent and efficient method for synthesizing this compound derivatives is the one-pot three-component reaction. This approach typically involves the condensation of an aldehyde, an active methylene compound (most commonly malononitrile), and a β-dicarbonyl compound (such as a β-ketoester or a cyclic β-diketone). This convergent approach allows for the rapid assembly of complex molecular architectures from simple, readily available starting materials, adhering to the principles of green chemistry by minimizing steps and waste.

A generalized workflow for this synthesis is depicted below.

The reaction mechanism typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the β-dicarbonyl compound to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization yield the final this compound product.

Catalytic Systems for this compound Synthesis

A variety of catalysts have been employed to promote the three-component synthesis of 4H-pyrans, ranging from simple bases to sophisticated nanocatalysts. The choice of catalyst can significantly influence reaction efficiency, conditions, and environmental impact.

Neodymium (III) Oxide (Nd₂O₃) Catalysis

Neodymium (III) oxide has emerged as an efficient, recyclable, and environmentally friendly catalyst for this transformation. It demonstrates high activity in aqueous media, promoting the reaction with good to excellent yields in short reaction times.

Table 1: Nd₂O₃-Catalyzed Synthesis of this compound Derivatives

| Entry | Aldehyde | β-Dicarbonyl Compound | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | 45 | 93 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 30 | 94 |

| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | 50 | 90 |

| 4 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 54 | 88 |

| 5 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | 35 | 92 |

| 6 | Benzaldehyde | Acetylacetone | 48 | 85 |

| 7 | 4-Chlorobenzaldehyde | Acetylacetone | 35 | 90 |

Reaction conditions: Aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), malononitrile (1.2 mmol), Nd₂O₃ (10 mol%), H₂O:EtOH (1:1), reflux.[1]

Silver-Doped Titanium Dioxide (Ag/TiO₂) Nano-thin Film Catalysis

Heterogeneous catalysis using nano-thin films offers advantages such as high catalyst stability, reusability, and ease of product isolation. Ag/TiO₂ nano-thin films have been successfully utilized as a robust and recoverable catalyst for the synthesis of a diverse range of 2-amino-4H-pyrans and pyran-annulated scaffolds.

Table 2: Ag/TiO₂ Nano-thin Film Catalyzed Synthesis of this compound Derivatives

| Entry | Aldehyde | Active Methylene Compound | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Dimedone | 2.5 | 92 |

| 2 | 4-Chlorobenzaldehyde | Dimedone | 2.0 | 94 |

| 3 | 4-Nitrobenzaldehyde | Dimedone | 1.5 | 95 |

| 4 | 2-Chlorobenzaldehyde | Dimedone | 3.0 | 88 |

| 5 | Benzaldehyde | 4-Hydroxycoumarin | 3.5 | 90 |

| 6 | 4-Methoxybenzaldehyde | 4-Hydroxycoumarin | 4.0 | 85 |

| 7 | 4-Chlorobenzaldehyde | Barbituric acid | 2.5 | 92 |

Reaction conditions: Aldehyde (1 mmol), active methylene compound (1 mmol), malononitrile (1 mmol), Ag/TiO₂ nano-thin film, H₂O:EtOH (2:1), 60 °C.[4]

Mechanochemical Synthesis using Ball Milling

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. Ball milling has been successfully applied to the three-component synthesis of 4H-pyrans, frequently in the presence of a solid-state catalyst.

Table 3: Mechanochemical Synthesis of this compound Derivatives

| Entry | Aldehyde | 1,3-Dicarbonyl Compound | Catalyst | Time (min) | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | Dimedone | Cu₂(NH₂-BDC)₂(DABCO) | 20 | 98 |

| 2 | Benzaldehyde | Dimedone | Cu₂(NH₂-BDC)₂(DABCO) | 25 | 95 |

| 3 | 4-Nitrobenzaldehyde | Dimedone | Cu₂(NH₂-BDC)₂(DABCO) | 15 | 99 |

| 4 | 4-Methylbenzaldehyde | 1,3-Cyclohexanedione | Cu₂(NH₂-BDC)₂(DABCO) | 30 | 92 |

| 5 | 2-Chlorobenzaldehyde | Dimedone | Cu₂(NH₂-BDC)₂(DABCO) | 35 | 90 |

Reaction conditions: Aldehyde (1 mmol), 1,3-dicarbonyl compound (1 mmol), malononitrile (1 mmol), catalyst (0.04 g), solvent-free, ball milling (27 Hz), ambient temperature.[5]

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4H-pyran Derivatives using Nd₂O₃

A mixture of an aromatic aldehyde (1 mmol), a β-ketoester or β-diketone (1 mmol), malononitrile (1.2 mmol), and Nd₂O₃ (10 mol%) in a 1:1 mixture of water and ethanol (10 mL) is refluxed for the appropriate time as monitored by TLC. After completion of the reaction, the mixture is cooled to room temperature, and the solid product is collected by filtration. The crude product is then recrystallized from ethanol to afford the pure this compound derivative. The catalyst can be recovered from the filtrate, washed with hot ethanol, dried, and reused.[1]

Detailed Protocol for the Synthesis of 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile using MgSO₄

To a solution of 4-chlorobenzaldehyde (1 mmol), malononitrile (1.2 mmol), and dimedone (1 mmol) in DMSO (3 mL), MgSO₄ (1.5 mmol) is added. The reaction mixture is stirred at 80 °C for 30 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water (20 mL). The resulting solid is collected by filtration, washed with water, and dried under vacuum to give the pure product.

-

Yield: 95%

-

Appearance: White solid

-

FT-IR (KBr, cm⁻¹): 3394, 3324, 3199, 2962, 2200, 1662, 1604.[6]

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.01 (s, 3H), 1.05 (s, 3H), 2.22 (d, J = 16.0 Hz, 1H), 2.29 (d, J = 16.0 Hz, 1H), 2.53 (s, 2H), 4.22 (s, 1H), 7.02 (s, 2H), 7.25 (d, J = 8.4 Hz, 2H), 7.38 (d, J = 8.4 Hz, 2H).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 27.2, 29.2, 32.1, 35.7, 50.5, 58.7, 113.3, 120.3, 128.3, 129.9, 131.1, 143.6, 158.4, 162.7, 196.1.

General Procedure for the Mechanochemical Synthesis of 4H-Pyrans

In a 10 mL stainless steel milling jar containing two stainless steel balls (7 mm diameter), an aldehyde (1 mmol), a 1,3-dicarbonyl compound (1 mmol), malononitrile (1 mmol), and the catalyst (e.g., Cu₂(NH₂-BDC)₂(DABCO), 0.04 g) are added. The jar is sealed and placed in a ball mill operating at a frequency of 27-28 Hz at ambient temperature for the specified time.[5] After the reaction is complete (monitored by TLC), the solid mixture is washed with hot ethanol, and the catalyst is separated by filtration. The filtrate is then concentrated under reduced pressure, and the resulting solid is recrystallized to afford the pure product.

Conclusion

The synthesis of novel this compound derivatives is a dynamic area of research, driven by the significant biological potential of this heterocyclic scaffold. One-pot, three-component reactions have proven to be a highly effective and versatile strategy for their preparation. The continued development of novel, efficient, and environmentally benign catalytic systems, including nanocatalysts and the application of mechanochemistry, is expanding the accessibility and diversity of these important compounds. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the synthesis and development of new this compound-based therapeutic agents.

References

- 1. mjbas.com [mjbas.com]

- 2. Synthesis of Ag-TiO2 composite nano thin film for antimicrobial application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Spectroscopic Characterization of the 4H-Pyran Core: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4H-pyran ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds and natural products.[1][2] A thorough understanding of its spectroscopic properties is paramount for the unambiguous identification, characterization, and successful development of novel this compound-based therapeutic agents. This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—used to elucidate the structure of the this compound core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy

The proton NMR spectra of this compound derivatives are characterized by distinct signals corresponding to the protons on the pyran ring and its substituents. The chemical shifts are influenced by the electronic effects of neighboring functional groups.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the this compound Core

| Proton | Chemical Shift Range (ppm) | Multiplicity | Notes |

| H-4 | 4.40 - 4.91 | Singlet or Doublet | The chemical shift is sensitive to the nature of the substituent at the C4 position. |

| NH₂ (at C2) | 6.87 (s, 2H) | Singlet | For 2-amino substituted 4H-pyrans. |

| Aromatic Protons | 6.69 - 7.84 | Multiplet | When aromatic substituents are present. |

| CH₃ (at C6) | 2.05 - 2.29 | Singlet | For 6-methyl substituted 4H-pyrans. |

| OCH₃ | 3.71 - 3.84 | Singlet | For methoxy substituents. |

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS). Data compiled from multiple sources.[3]

¹³C NMR Spectroscopy

Carbon-13 NMR provides valuable insights into the carbon framework of the this compound core. The chemical shifts of the carbon atoms are indicative of their hybridization and surrounding functional groups.

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Core

| Carbon | Chemical Shift Range (ppm) | Notes |

| C-2 | 155.5 - 159.5 | Often substituted with an amino or other heteroatomic group. |

| C-3 | 57.6 - 117.2 | The chemical shift is highly dependent on the substituent (e.g., cyano group). |

| C-4 | 31.9 - 40.9 | The sp³ hybridized carbon of the pyran ring. |

| C-5 | 81.1 - 119.9 | Often part of a double bond or substituted. |

| C-6 | 154.8 - 163.6 | Often substituted with alkyl or aryl groups. |

| C=O (Ketone) | ~198.4 | For pyran-4-one derivatives.[3] |

| C≡N (Nitrile) | 116.7 - 120.0 | For cyano-substituted 4H-pyrans. |

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS). Data compiled from multiple sources.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For the this compound core, characteristic absorption bands reveal the presence of specific bonds.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for the this compound Core

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch (Amino group) | 3185 - 3334 | Medium to Strong |

| C≡N Stretch (Nitrile group) | 2193 - 2210 | Strong |

| C=O Stretch (Ester or Ketone) | 1663 - 1724 | Strong |

| C=C Stretch (Alkene) | 1581 - 1687 | Medium |

| C-O-C Stretch (Ether) | 1050 - 1150 | Strong |

Note: The exact position of the absorption bands can be influenced by the molecular structure and substituents.[2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound derivatives, aiding in their structural confirmation.

Electron Ionization (EI) mass spectrometry of 2-amino-4H-pyrans often shows a primary fragmentation pathway involving a retro-Diels-Alder (RDA) reaction.[5] In contrast, under Chemical Ionization (CI), a different RDA reaction can occur.[5] Electrospray Ionization (ESI) with collision-induced dissociation (CID) often leads to the elimination of the substituent at the C4 position, resulting in the formation of a stable pyrilium cation.[5]

Table 4: Common Mass Spectral Fragmentation Patterns for the this compound Core

| Fragmentation Process | Description |

| Retro-Diels-Alder (RDA) | A common fragmentation in EI-MS, leading to the formation of an unsaturated ketone as the diene fragment.[5] |

| Loss of C4 Substituent | Observed in ESI-MS/MS, this fragmentation results in a stable pyrilium cation.[5] |

| Decarboxylation | For derivatives of this compound-4-one, the loss of CO or CO₂ can be observed.[6] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound core and its chromophoric substituents. The position of the maximum absorption (λmax) is dependent on the extent of conjugation and the nature of the substituents. For many this compound derivatives, the UV-Vis spectra exhibit absorption bands in the range of 250-400 nm.

Experimental Protocols

Detailed experimental methodologies are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols for the key techniques.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument: A 300 or 400 MHz NMR spectrometer is typically used.[3]

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra at room temperature. Standard pulse sequences are generally sufficient.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.[3] Liquid samples can be analyzed as a thin film between salt plates.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.[1]

-

Data Acquisition: Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion (for ESI) or through a gas chromatograph (for EI).

-

Ionization: Choose an appropriate ionization technique (e.g., EI, CI, ESI) based on the volatility and stability of the compound.[5]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the mass spectrum to determine the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Visualizing Spectroscopic Analysis Workflows

The following diagrams illustrate the logical flow of spectroscopic characterization and the relationship between different techniques.

Caption: General workflow for the spectroscopic characterization of a this compound derivative.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

- 1. growingscience.com [growingscience.com]

- 2. Synthesis and Evaluation of Some New this compound Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused this compound Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Enduring Instability of the 4H-Pyran Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4H-pyran ring, a six-membered heterocyclic system containing one oxygen atom and two double bonds, represents a deceptively simple structure that has intrigued and challenged chemists for decades. While its substituted derivatives are integral components of numerous biologically active molecules and natural products, the parent this compound ring is notoriously unstable. This in-depth technical guide explores the fundamental reasons behind this instability, detailing its electronic structure, thermodynamic properties, and reactivity. This document provides a comprehensive overview for researchers and professionals in drug development seeking to understand and manipulate this ephemeral scaffold.

Electronic Structure and Aromaticity

The instability of the this compound ring can be primarily attributed to its electronic configuration. Unlike its aromatic counterpart, the pyrylium cation, this compound is a non-aromatic system. Molecular orbital calculations, which predicted its instability even before its first synthesis, reveal a lack of cyclic delocalization of its π-electrons. The presence of a saturated sp³-hybridized carbon atom at the 4-position disrupts the continuous overlap of p-orbitals necessary for aromaticity. This absence of aromatic stabilization energy makes the ring system energetically unfavorable compared to potential rearrangement or decomposition products.

Thermodynamic Profile

Quantitative thermodynamic data for the parent this compound ring is scarce due to its transient nature. However, computational studies employing high-level theoretical methods such as Gaussian-3 (G3) and Density Functional Theory (DFT) can provide reliable estimates of its thermodynamic properties. These calculations consistently indicate a positive enthalpy and Gibbs free energy of formation, signifying its thermodynamic instability relative to its constituent elements.

Table 1: Calculated Thermodynamic Properties of Parent this compound

| Property | Calculated Value (Method) | Reference |

| Enthalpy of Formation (ΔHf°) | Data not available in searched literature. Would require dedicated G3 or similar high-level computational analysis. | N/A |

| Gibbs Free Energy of Formation (ΔGf°) | Data not available in searched literature. Would require dedicated DFT or similar high-level computational analysis. | N/A |

Note: The absence of precise, experimentally verified thermodynamic data underscores the significant challenges in handling and characterizing the parent this compound ring.

Structural Analysis and Ring Strain

The geometry of the this compound ring also contributes to its instability. While detailed experimental structural data for the parent ring is unavailable, computational models and spectroscopic data from derivatives like this compound-4-one provide insights. The ring is not perfectly planar, and the presence of the sp³ carbon atom introduces a degree of ring strain.

Table 2: Calculated Geometrical Parameters of Parent this compound

| Parameter | Calculated Value (Method) | Reference |

| C2=C3 Bond Length | Data not available in searched literature. Would require dedicated ab initio or DFT computational analysis. | N/A |

| C4-C5 Bond Length | Data not available in searched literature. Would require dedicated ab initio or DFT computational analysis. | N/A |

| O1-C2 Bond Length | Data not available in searched literature. Would require dedicated ab initio or DFT computational analysis. | N/A |

| C2-O1-C6 Bond Angle | Data not available in searched literature. Would require dedicated ab initio or DFT computational analysis. | N/A |

Note: The values presented would be theoretical predictions. Experimental determination is hampered by the compound's instability.

Reactivity and Decomposition Pathways

The inherent instability of the this compound ring manifests in its high reactivity, particularly its propensity for disproportionation and reaction with atmospheric oxygen.

Disproportionation

In the absence of stabilizing substituents, this compound readily undergoes disproportionation to form the more stable 5,6-dihydro-4H-pyran and the aromatic pyrylium cation.[1] The pyrylium cation is then susceptible to hydrolysis in the presence of water.

Caption: Disproportionation of this compound.

Autoxidation

The dienyl ether moiety within the this compound structure makes it highly susceptible to autoxidation in the presence of air (oxygen). This process likely proceeds through a radical chain mechanism, leading to the formation of peroxides and subsequent ring-opening and decomposition products. The high reactivity with air is a major factor contributing to its instability and difficulty in isolation.[1]

Caption: Proposed Autoxidation Pathway of this compound.

Synthesis and Isolation: A Historical Perspective

The first successful synthesis and characterization of the parent this compound was independently reported in 1962 by Brandsma and by Masamune and Castellucci.[1] The method involved the gas-phase pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran.

Experimental Protocol: Pyrolysis of 2-Acetoxy-3,4-dihydro-2H-pyran

The synthesis of this compound is a challenging procedure that requires careful control of reaction conditions and immediate isolation of the product. The following is a generalized protocol based on the seminal 1962 reports.

Objective: To synthesize and isolate the parent this compound ring via pyrolysis.

Materials:

-

2-Acetoxy-3,4-dihydro-2H-pyran

-

Inert gas (e.g., Nitrogen or Argon)

-

High-temperature tube furnace

-

Cold trap (liquid nitrogen)

-

Preparative gas chromatograph

Procedure:

-

A stream of inert gas is passed through a heated reservoir of 2-acetoxy-3,4-dihydro-2H-pyran to carry the vapor into a pyrolysis tube.

-

The pyrolysis tube is heated to a high temperature (specific temperature would be detailed in the original literature, likely in the range of 400-600 °C) to induce the elimination of acetic acid.

-

The gaseous products exiting the furnace are immediately passed through a cold trap cooled with liquid nitrogen to condense the products.

-

The crude condensate, a mixture of this compound, acetic acid, and other byproducts, is collected.

-

Due to its instability, the this compound is immediately purified from the crude condensate using preparative gas chromatography. The collection of the this compound fraction must be done at low temperatures to prevent decomposition.

Caption: Experimental Workflow for this compound Synthesis.

Conclusion

The instability of the parent this compound ring is a multifaceted issue rooted in its electronic structure, lack of aromaticity, and inherent ring strain. These factors contribute to its high reactivity, leading to rapid disproportionation and autoxidation. While the synthesis and isolation of unsubstituted this compound are challenging, an understanding of its instability is crucial for the strategic design and development of novel, stable, and biologically active pyran-containing molecules. The strategic placement of substituents that can either electronically stabilize the ring or sterically hinder decomposition pathways is a key consideration for harnessing the synthetic potential of this intriguing heterocyclic scaffold.

References

The 4H-Pyran Scaffold: A Versatile Framework with Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4H-pyran ring system, a six-membered heterocyclic scaffold containing an oxygen atom, has emerged as a privileged structure in medicinal chemistry. While this motif is present in a limited number of natural products, a vast body of research highlights the significant and diverse biological activities of its synthetic derivatives. This technical guide provides a comprehensive overview of the biological activities associated with the this compound scaffold, with a focus on its anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The content herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this versatile chemical entity.

Anticancer Activity of this compound Derivatives

A significant area of investigation for this compound derivatives has been their potential as anticancer agents. Numerous studies have demonstrated their cytotoxic effects against a variety of cancer cell lines.[1][2] The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key cell cycle regulators.

Signaling Pathways in Anticancer Activity

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: One of the key mechanisms through which this compound derivatives exert their anticancer effects is by inhibiting cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial enzyme that regulates the progression of the cell cycle, particularly the transition from the G1 to the S phase. By inhibiting CDK2, these compounds can halt the proliferation of cancer cells.[2][3]

Apoptosis Induction: this compound derivatives have also been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the activation of the caspase cascade, a family of proteases that play a central role in the execution of apoptosis. The activation of effector caspases, such as caspase-3, leads to the cleavage of various cellular proteins, ultimately resulting in cell death.

Caption: Anticancer signaling pathways of this compound derivatives.

Quantitative Data: Anticancer Activity

The cytotoxic effects of various synthetic this compound derivatives have been quantified using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Spiro-4H-pyran Derivatives | A549 (Lung), A375 (Melanoma), LNCaP (Prostate) | Varies | [4] |

| 4H-benzo[h]chromene Derivatives | MCF-7 (Breast), HCT-116 (Colon), HepG-2 (Liver) | Varies | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial and Antifungal Activities

Synthetic this compound derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[6][7] This makes them promising candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Quantitative Data: Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Fused Spiro-4H-pyran | Streptococcus pneumoniae | 125 | [8] |

| Fused Spiro-4H-pyran | Escherichia coli | 125 | [8] |

| Schiff Bases Fused this compound | Mycobacterium bovis (BCG) | Varies | [7] |

| Spiro-4H-pyran Derivatives | Staphylococcus aureus | Varies | [4] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

-

Prepare Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilutions: The this compound derivative is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Caption: Experimental workflow for MIC determination by broth microdilution.

Antioxidant Activity

Certain this compound derivatives have been identified as potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[2] Oxidative stress is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, making antioxidants a key area of therapeutic interest.

Quantitative Data: Antioxidant Activity

The antioxidant activity of this compound derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

| Compound Class | Antioxidant Assay | IC50 (mM) | Reference |

| This compound derivative (4g) | DPPH | 0.329 | [2] |

| This compound derivative (4j) | DPPH | 0.1941 | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method to assess the antioxidant potential of a compound.

-

Prepare DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Sample Preparation: The this compound derivative is dissolved in the same solvent at various concentrations.

-

Reaction: The DPPH solution is mixed with the sample solutions.

-

Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The reduction in absorbance, indicating the scavenging of the DPPH radical, is proportional to the antioxidant activity of the sample.

References

- 1. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused this compound Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Evaluation of Some New this compound Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

The Structural Blueprint for Activity: An In-depth Guide to 4H-Pyran Analogues in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 4H-pyran scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its inherent structural features allow for diverse substitutions, leading to a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogues, focusing on their anticancer, antimicrobial, antioxidant, and enzyme-inhibitory properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and guide future drug design efforts.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of this compound analogues is intricately linked to the nature and position of substituents on the pyran ring and its fused or linked aromatic systems. The following tables summarize the quantitative SAR data for various classes of this compound derivatives.

Anticancer Activity

This compound analogues have demonstrated significant cytotoxic effects against a range of cancer cell lines. The SAR data highlights the importance of specific substitutions in enhancing anticancer potency.

| Compound ID | Core Structure | R1 (Position 2) | R2 (Position 4) | R3 (Position 6) | Cell Line | IC50 (µM) | Reference |

| C1 | 2-amino-3-cyano-4-aryl-4H-pyran | -NH2 | 4-Chlorophenyl | - | HCT-116 | 75.1 | [1] |

| C2 | 2-amino-3-cyano-4-aryl-4H-pyran | -NH2 | 4-Nitrophenyl | - | SW-480 | 34.6 | [2] |

| C3 | 2-amino-3-cyano-4-aryl-4H-pyran | -NH2 | 4-Nitrophenyl | - | MCF-7 | 42.6 | [2] |

| C4 | 2-amino-3-cyano-4-aryl-4H-pyran | -NH2 | 4-Chlorophenyl | - | SW-480 | 35.9 | [2] |

| C5 | 2-amino-3-cyano-4-aryl-4H-pyran | -NH2 | 4-Chlorophenyl | - | MCF-7 | 34.2 | [2] |

| C6 | 2-amino-3-cyano-4-aryl-4H-pyran | -NH2 | 3,4,5-Trimethoxyphenyl | - | SW-480 | 38.6 | [2] |

| C7 | 2-amino-3-cyano-4-aryl-4H-pyran | -NH2 | 3,4,5-Trimethoxyphenyl | - | MCF-7 | 26.6 | [2] |

| C8 | Sclerotiorin derivative | - | - | Amine derivative | A549 | 6.39 - 9.08 | [3] |

| C9 | Coumarin-4H-pyran hybrid | - | - | - | Breast (MCF-7) | <0.87 | [4] |

Antibacterial Activity

The antibacterial potential of this compound analogues has been evaluated against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter in assessing their efficacy.

| Compound ID | Core Structure | Test Organism | MIC (µg/mL) | Reference |

| AB1 | Schiff base fused this compound | Mycobacterium bovis (BCG) | 31.25 | [5] |

| AB2 | Spiro-4H-pyran derivative | Streptococcus pneumoniae | 125 | [6] |

| AB3 | Spiro-4H-pyran derivative | Escherichia coli | 125 | [6] |

| AB4 | Spiro-4H-pyran derivative | Staphylococcus aureus (clinical isolate) | 32 | [7] |

| AB5 | Spiro-4H-pyran derivative | Streptococcus pyogenes (clinical isolate) | 64 | [7] |

Antioxidant Activity

The antioxidant capacity of this compound analogues is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Compound ID | Core Structure | IC50 (mM) | Reference |

| AO1 | 2-amino-4-(4-hydroxyphenyl)-4H-pyran derivative | 0.329 | [1] |

| AO2 | 2-amino-4-(3,4,5-trimethoxyphenyl)-4H-pyran derivative | 0.1941 | [1] |

| AO3 | This compound derivative | 580 µM (EC50) | [2] |

Enzyme Inhibitory Activity

This compound analogues have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis, including Cyclin-Dependent Kinase 2 (CDK2), Transforming Growth Factor-β Type I Receptor (ALK5), HIV-1 Integrase, and Cyclooxygenase-2 (COX-2).

Table 1.4.1: CDK2 Inhibitory Activity

| Compound ID | Core Structure | IC50 (µM) | Reference |

|---|---|---|---|

| CDK1 | Pyrazolo[3,4-b]pyridine derivative | 1.630 | [8] |

| CDK2 | Pyrazolo[3,4-b]pyridine derivative | 0.460 |[8] |

Table 1.4.2: TGF-β Type I Receptor (ALK5) Inhibitory Activity

| Compound ID | Core Structure | IC50 (nM) | Reference |

|---|---|---|---|

| ALK1 | 2-phenyl-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine (GW6604) | 140 | [4][9] |

| ALK2 | Thiazole derivative | <100 |[10] |

Table 1.4.3: HIV-1 Integrase Inhibitory Activity

| Compound ID | Core Structure | Activity | Reference |

|---|---|---|---|

| HIV1 | Quinalizarin analogue | IC50 < 10 µM | |

| HIV2 | Purpurin analogue | IC50 < 10 µM |

| HIV3 | Pyridine-based ALLINI (KF116) | EC50 ~ 7 nM | |

Table 1.4.4: COX-2 Inhibitory Activity

| Compound ID | Core Structure | IC50 (µM) | Reference |

|---|---|---|---|

| COX1 | Sclerotiorin derivative | - (66.1% inhibition) | [3] |

| COX2 | Quinazolinone derivative | - (>80% inhibition) | [3] |

| COX3 | Indole derivative | - (46.7% - 58.7% inhibition) |[3] |

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Anticancer Drug Screening Workflow

A general workflow for the initial screening of novel compounds for anticancer activity involves a multi-step process to identify and validate potential therapeutic agents.

HCT-116 Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic potential of compounds on cancer cell lines.

-

Cell Seeding: HCT-116 cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound analogues (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

CDK2 Kinase Assay

This assay measures the ability of compounds to inhibit the activity of the CDK2 enzyme, a key regulator of the cell cycle.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing CDK2/Cyclin A or E enzyme, a specific substrate (e.g., histone H1), and ATP in a suitable kinase buffer.

-

Inhibitor Addition: The this compound analogues are added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 30°C for a specified period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of ATP consumed (e.g., Kinase-Glo®).

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

TGF-β Type I Receptor (ALK5) Kinase Assay

This assay evaluates the inhibitory effect of compounds on the ALK5 kinase, a critical component of the TGF-β signaling pathway.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the recombinant human ALK5 protein, a specific peptide substrate, and ATP in a kinase reaction buffer.

-

Compound Incubation: The test compounds (this compound analogues) are added to the wells at varying concentrations and pre-incubated with the enzyme.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Reaction Termination and Detection: After a defined incubation period at 37°C, the reaction is stopped. The level of substrate phosphorylation is then measured, often using an ELISA-based method with a phospho-specific antibody or a luminescence-based assay that quantifies the remaining ATP.

-

IC50 Determination: The percentage of ALK5 inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.

COX-2 Inhibition Assay

This assay determines the ability of this compound analogues to selectively inhibit the COX-2 enzyme, which is involved in inflammation and pain.

-

Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared in a solution.

-

Inhibitor Pre-incubation: The test compounds are pre-incubated with the COX-2 enzyme at 37°C for a short period (e.g., 15 minutes).

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid to the enzyme-inhibitor mixture.

-

Prostaglandin Measurement: The reaction is allowed to proceed for a specific time, and then the amount of prostaglandin E2 (PGE2) produced is measured. This is commonly done using an Enzyme Immunoassay (EIA) kit.

-

Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor. The IC50 value is then determined.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant potential of chemical compounds.

-

DPPH Solution Preparation: A stock solution of DPPH in methanol or ethanol is prepared.

-

Sample Preparation: The this compound analogues are dissolved in a suitable solvent to prepare different concentrations.

-

Reaction: The sample solutions are mixed with the DPPH solution and incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Bacterial Culture: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

-

Serial Dilution: The this compound analogues are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound analogues is crucial for understanding their mechanism of action. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

CDK2 Signaling Pathway in Cell Cycle Regulation

Inhibition of CDK2 by this compound analogues can lead to cell cycle arrest, a key mechanism for their anticancer activity.

TGF-β/ALK5 Signaling Pathway in Fibrosis and Cancer

This compound analogues that inhibit ALK5 can modulate the TGF-β signaling pathway, which is implicated in both fibrosis and cancer progression.

General Workflow for In Vitro Biological Evaluation

This diagram outlines the typical steps involved in the in vitro biological evaluation of newly synthesized compounds.

This technical guide serves as a foundational resource for researchers engaged in the discovery and development of this compound-based therapeutics. The presented SAR data, detailed experimental protocols, and pathway visualizations provide a robust framework for the rational design of novel and more potent this compound analogues with improved pharmacological profiles.

References

- 1. Frontiers | Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds [frontiersin.org]

- 2. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and in vitro biological evaluation of dihydroartemisinyl-chalcone esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Machine learning-guided identification and simulation-based validation of potent JAK3 inhibitors for cancer therapy | PLOS One [journals.plos.org]

- 9. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Dawn of a New Therapeutic Frontier: Discovery of Novel Bioactive 4H-Pyran Compounds

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led scientists down many molecular avenues. Among the most promising are heterocyclic compounds, and within this vast class, the 4H-pyran scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of recently discovered bioactive this compound derivatives, offering a consolidated resource for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for synthesis and evaluation, and visualizes the underlying mechanisms of action.

A Versatile Scaffold: The Biological Spectrum of 4H-Pyrans

The this compound ring system is a core component of numerous natural products and synthetic molecules, exhibiting a wide array of pharmacological properties.[1][2][3] Recent research has highlighted their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[4][5][6] The versatility of the this compound scaffold allows for diverse substitutions, enabling the fine-tuning of its biological activity and paving the way for the development of potent and selective therapeutic agents.[7]

Quantitative Bioactivity Data of Novel this compound Derivatives

The following tables summarize the quantitative data from recent studies, showcasing the potential of newly synthesized this compound compounds across various biological assays.

Table 1: Anticancer Activity of Novel this compound Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 4a | A549 (Non-small-cell lung cancer) | Potent Activity Reported | [8] |

| 5a | A549, A375 (Melanoma), LNCaP (Prostate) | Most Potent in Series | [8] |

| 4g | HCT-116 (Colorectal cancer) | Lower IC50 than Ampicillin | [4][5] |

| 4j | HCT-116 (Colorectal cancer) | Lower IC50 than Ampicillin | [4][5] |

| 4a | MCF-7 (Breast cancer) | 10.15 | [9] |

| 4a | MDA-MB-231 (Breast cancer) | 16.32 | [9] |

Table 2: Antimicrobial Activity of Novel this compound Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 4a-4j (dimedone derivatives) | Mycobacterium bovis (BCG) | Good Activity Reported | [10] |

| 4h, 4i (acetylacetone derivatives) | Candida albicans | Highest in Series | [10] |

| 5a, 5b, 5f, 5g, 5i | Staphylococcus aureus | Best MIC in Series | [8] |

| 4l | Streptococcus pneumoniae | 125 | [11] |

| 4l | Escherichia coli | 125 | [11] |

| 4c, 4e | Pseudomonas aeruginosa | MBC ≤500 | [11] |

| 4l | Pseudomonas aeruginosa | MBC ≤250 | [11] |

Table 3: Antioxidant Activity of Novel this compound Derivatives

| Compound ID | Assay | IC50/EC50 (µM) | Reference |

| 4g | DPPH Scavenging | Strong Potency | [4][5] |

| 4j | DPPH Scavenging | More Efficient than BHT | [4][5] |

| 4g | Ferric Reducing Antioxidant Power (FRAP) | Strong Potency | [5] |

| 4j | Ferric Reducing Antioxidant Power (FRAP) | More Efficient than BHT | [5] |

Table 4: Biofilm Inhibitory Activity of Novel this compound Derivatives

| Compound ID | Bacterial Strain | Concentration (µM) | Biofilm Inhibition (%) | Reference |

| 6a | Pseudomonas aeruginosa | 2.5 | Obvious Inhibition | [12] |

| 4l | Streptococcus pneumoniae | 100 | 13% Cell Lysis | [11][13] |

| 4l | Escherichia coli | 200 | 20% Cell Lysis | [11][13] |

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of bioactive this compound derivatives often involves efficient and environmentally friendly one-pot, multi-component reactions.[1][7] The biological evaluation of these compounds requires a suite of standardized assays to determine their efficacy and preliminary safety profiles.

General Synthesis of this compound Derivatives

A common and efficient method for synthesizing 2-amino-4H-pyran derivatives is through a one-pot, three-component reaction.[4][5][7]

-

Reactants:

-

An aromatic aldehyde (e.g., benzaldehyde derivatives)

-

Malononitrile

-

A β-ketoester (e.g., ethyl acetoacetate) or a 1,3-dicarbonyl compound (e.g., dimedone)

-

-

Catalyst: A base catalyst such as piperidine or triethylamine is often used.[4][5]

-

Solvent: A green solvent like ethanol is typically employed.[4][5][7]

-

Procedure:

-

The aromatic aldehyde, malononitrile, and the β-ketoester/1,3-dicarbonyl compound are mixed in ethanol.

-

A catalytic amount of piperidine or triethylamine is added to the mixture.

-

The reaction mixture is stirred at room temperature or refluxed for a specified period.

-

The resulting solid product is collected by filtration, washed, and can be further purified by recrystallization.[4][5]

-

This synthetic strategy offers several advantages, including high yields, short reaction times, and simple work-up procedures.[10]

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds is often determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[10]

-

Procedure:

-

A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate.

-

A standardized suspension of the target microorganism is added to each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

-

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the this compound derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

After incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.[11]

-

Visualizing the Mechanisms of Action

Understanding the molecular pathways through which bioactive compounds exert their effects is crucial for drug development. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the discovery of bioactive this compound compounds.

Caption: General workflow for the discovery and development of bioactive this compound compounds.

Caption: Proposed mechanism of anticancer activity via CDK2 inhibition by bioactive 4H-pyrans.[4]

Caption: Proposed mechanism of anti-biofilm activity via inhibition of the PQS pathway.[12]

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. The synthetic accessibility and the wide range of biological activities make these compounds highly attractive for further investigation in drug discovery programs. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance their potency and selectivity. Furthermore, in-depth mechanistic studies and in vivo evaluations are necessary to translate the promising in vitro results into tangible therapeutic applications. This technical guide serves as a foundational resource to propel further research and development in this exciting area of medicinal chemistry.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and Evaluation of Some New this compound Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused this compound Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4 H-Pyran Derivatives as Bacterial Biofilm Disruptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Modeling of 4H-Pyran Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4H-pyran scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic molecules of significant biological importance. Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The versatility of the this compound ring system, coupled with its accessibility through multi-component reactions, has made it an attractive target for medicinal chemists and drug discovery programs.[1]

Computational modeling has emerged as an indispensable tool in modern drug discovery, offering a rational and efficient approach to the design and development of novel therapeutic agents. By simulating molecular interactions and predicting physicochemical properties, computational methods can significantly accelerate the identification and optimization of lead compounds. This technical guide provides a comprehensive overview of the core computational methodologies applied to the study of this compound structures, with a focus on quantum chemical calculations, molecular docking, and ADMET prediction. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also provided to bridge the gap between in silico and in vitro studies.

I. Synthesis of this compound Derivatives

The synthesis of 2-amino-4H-pyran derivatives is often achieved through a one-pot, three-component reaction, which is an efficient and atom-economical approach.[2] A general and widely used protocol involves the condensation of an aromatic aldehyde, malononitrile, and a β-dicarbonyl compound.

Experimental Protocol: Synthesis of 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

This protocol describes the synthesis of a specific this compound derivative, which can be adapted for the synthesis of other analogs.[3][4]

Materials:

-

4-chlorobenzaldehyde

-

Malononitrile

-

Dimedone

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Distilled water

-

Hexane

-

Glassware: Round-bottom flask, condenser, magnetic stirrer, Buchner funnel, filter paper

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 4-chlorobenzaldehyde (10 mmol, 1.41 g), malononitrile (10 mmol, 0.66 g), and dimedone (10 mmol, 1.40 g) in 30 mL of ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL) to the mixture.

-

Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 2-3 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate will form.

-

Isolation and Purification: Filter the precipitate using a Buchner funnel and wash it sequentially with cold distilled water, ethanol, and hexane to remove unreacted starting materials and impurities.

-

Drying: Dry the resulting solid product in a desiccator or under vacuum.

-

Characterization: Determine the melting point of the purified product and characterize its structure using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR.

II. Computational Modeling Workflow

A typical computational workflow for the investigation of this compound structures in a drug discovery context involves several key steps, from initial structure preparation to the prediction of biological activity and ADMET properties.

III. Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of this compound derivatives. These calculations provide insights into molecular geometry, stability, and sites of electrophilic and nucleophilic attack.

Experimental Protocol: Geometry Optimization and Electronic Property Calculation

This protocol outlines a general procedure for performing DFT calculations on a this compound structure using a program like Gaussian.

Software: Gaussian, GaussView, or other molecular modeling software.

Procedure:

-

Structure Input:

-

Draw the 2D structure of the this compound derivative using a chemical drawing tool.

-

Convert the 2D structure to a 3D structure and perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

Save the coordinates in a format compatible with the quantum chemistry software (e.g., .mol or .pdb).

-

-

Input File Preparation (Gaussian):

-

Create a Gaussian input file (.gjf or .com).

-

Specify the route section: #p B3LYP/6-311G(d,p) Opt Freq. This requests a geometry optimization followed by a frequency calculation at the B3LYP level of theory with the 6-311G(d,p) basis set.

-

Provide a title for the calculation.

-

Specify the charge and multiplicity of the molecule (typically 0 and 1 for a neutral, closed-shell molecule).

-

Paste the 3D coordinates of the this compound derivative.

-

-

Running the Calculation:

-

Submit the input file to the Gaussian program.

-

-

Analysis of Results:

-

Geometry Optimization: Open the output file (.log or .out) in a visualization tool like GaussView. Verify that the optimization has converged by checking for the absence of imaginary frequencies. The optimized geometry represents the lowest energy conformation.

-

Electronic Properties: From the output file, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and stability.[5][6]

-

Molecular Electrostatic Potential (MEP): Generate the MEP surface to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

-

Quantitative Data from Quantum Chemical Calculations

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | B3LYP/6-311G(d,p) | -7.06 | -2.54 | 4.52 |

| Illustrative this compound Derivative | B3LYP/6-31G(d) | -6.50 | -1.80 | 4.70 |

Data for the first compound is sourced from a computational study.[7] The second entry is illustrative of typical values for similar structures.

IV. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

Experimental Protocol: Molecular Docking of a this compound Derivative into CDK2

This protocol details the steps for docking a this compound derivative into the active site of Cyclin-Dependent Kinase 2 (CDK2) using AutoDock Vina.

Software: AutoDock Tools, AutoDock Vina, PyMOL or other molecular visualization software.

Procedure:

-

Protein Preparation:

-

Download the crystal structure of human CDK2 in complex with an inhibitor from the Protein Data Bank (PDB ID: 6GUE).[8]

-

Open the PDB file in a molecular visualization tool.

-

Remove water molecules, co-crystallized ligands, and any other non-protein atoms.

-

Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Prepare the 3D structure of the this compound derivative (e.g., from the geometry optimization step).

-

Use AutoDock Tools to add Gasteiger charges and merge non-polar hydrogens.

-

Define the rotatable bonds in the ligand.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

In AutoDock Tools, define a grid box that encompasses the active site of CDK2. The active site can be identified based on the position of the co-crystallized ligand in the original PDB file.

-

Ensure the grid box is large enough to allow the ligand to move and rotate freely.

-

-

Docking Simulation:

-

Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.

-

Run AutoDock Vina from the command line, providing the configuration file as input.

-

-

Analysis of Results:

-

AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

-

Visualize the docking results in a molecular graphics program. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-ranked pose of the this compound derivative and the amino acid residues in the CDK2 active site.

-

Quantitative Data from Molecular Docking Studies

| This compound Derivative | Target Protein | Docking Score (kcal/mol) | Interacting Residues |

| Compound e | CDK2 (6GUE) | -11.0 | LYS, ASP, LEU, HIS |

| Compound h | CDK2 (6GUE) | -11.0 | LYS, ASP, LEU, HIS |

| Compound 12j | Tyrosinase | -8.04 | HIS85, HIS259, HIS296 |

| Compound 67 | 2V5Z (PD) | -10.9 | Not specified |

| Illustrative | DNA | -7.5 | A-T rich region of the minor groove |

Data is compiled from various in silico studies on different this compound derivatives.[8][9][10]

V. Biological Evaluation

The computational predictions of biological activity must be validated through in vitro experiments. Cytotoxicity assays are commonly used to assess the anticancer potential of newly synthesized compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Quantitative Data from Biological Assays

| This compound Derivative | Cell Line | Assay | IC50 (µM) |

| Compound 9a | HeLa | MTT | 2.59 |

| Compound 14g | HCT-116 | MTT | 1.98 |

| Compound 6f | - | Tyrosinase Inhibition | 35.38 |

| Compound 12j | - | Tyrosinase Inhibition | 10.49 |

| Compound 4 | - | CDK2 Inhibition | 3.82 |

| Compound 9 | - | CDK2 Inhibition | 0.96 |

Data is compiled from various biological evaluation studies.[9][11][12]

VI. Signaling Pathway and Mechanism of Action Visualization

Understanding the mechanism of action of a bioactive compound often involves elucidating its effect on cellular signaling pathways. Graphviz can be used to create clear diagrams of these complex biological processes.

CDK2 Signaling Pathway in Cell Cycle Progression

Many this compound derivatives have been investigated as inhibitors of CDK2, a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.

References

- 1. Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 4. researchgate.net [researchgate.net]

- 5. passer.garmian.edu.krd [passer.garmian.edu.krd]

- 6. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 8. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Computational Insights into Chromene/pyran Derivatives: Molecular Docking, ADMET Studies, DFT Calculations, and MD Simulations as Promising Candidates for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of 4H-Pyran and their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 4H-pyran, with a focus on their physicochemical properties, synthesis, and biological significance. The unstable nature of the parent this compound and its isomer, 2H-pyran, has led to a greater emphasis on their more stable, functionalized derivatives, particularly the pyranones. This document delves into the key characteristics of these compounds, offering detailed experimental protocols and insights into their mechanisms of action, which are crucial for their application in research and drug development.

Core Isomers of Pyran: Structure and Stability

Pyran is a six-membered heterocyclic, non-aromatic ring containing one oxygen atom. The position of the double bonds and the saturated carbon atom gives rise to two primary isomers: 2H-pyran and this compound.[1]

-

2H-Pyran: The saturated carbon is at position 2. This isomer is highly unstable and has not been isolated.[2] Its instability is attributed to the equilibrium it establishes with its open-chain isomeric form, a 1-oxatriene.[3]

-

This compound: The saturated carbon is at position 4.[1] First isolated in 1962, this compound is also unstable, particularly in the presence of air, and tends to disproportionate into dihydropyran and the pyrylium ion.[4]

Due to their inherent instability, the study of the parent pyrans is challenging. Consequently, research has largely focused on their more stable, substituted derivatives and their oxidized forms, pyranones.

The two main isomers of pyranones are:

-

2-Pyrone (α-Pyrone or 2H-pyran-2-one): An unsaturated lactone with the carbonyl group at position 2.[5]

-

4-Pyrone (γ-Pyrone or this compound-4-one): An unsaturated ketone with the carbonyl group at position 4.[6]

These pyranone structures are found in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[7]

Physicochemical Properties

The instability of this compound and 2H-pyran makes the experimental determination of their physicochemical properties difficult. In contrast, their more stable pyranone isomers have been well-characterized. The available quantitative data for these key isomers are summarized below.

| Property | This compound | 2H-Pyran | 4-Pyrone (this compound-4-one) | 2-Pyrone (2H-Pyran-2-one) |

| Molecular Formula | C₅H₆O | C₅H₆O | C₅H₄O₂ | C₅H₄O₂ |

| Molar Mass ( g/mol ) | 82.10 | 82.10 | 96.08 | 96.08 |

| Melting Point (°C) | - | - | 32-34[6][8] | - |

| Boiling Point (°C) | - | - | 210-215[6][8] | - |

| Solubility | - | - | Slightly soluble in water; soluble in alcohol and oils.[8] | - |

| CAS Number | 289-65-6[9] | 289-66-7[4] | 108-97-4[6] | 504-31-4[5] |

Synthesis of Pyran Isomers: Experimental Protocols

The synthesis of the unstable parent pyrans is not commonly performed. Instead, synthetic efforts are directed towards their more stable and synthetically useful derivatives. The following are detailed protocols for the synthesis of the key pyranone isomers.

Synthesis of 4-Pyrone (this compound-4-one) via Decarboxylation of Chelidonic Acid

4-Pyrone can be reliably synthesized by the thermal decarboxylation of chelidonic acid.[2][3]

Experimental Protocol:

-

Reaction Setup: A distillation apparatus is assembled. Chelidonic acid is placed in the distillation flask.

-